molecular formula C17H25NO3 B311987 Ethyl 2-[(2-ethylhexanoyl)amino]benzoate

Ethyl 2-[(2-ethylhexanoyl)amino]benzoate

Cat. No.: B311987
M. Wt: 291.4 g/mol
InChI Key: XNLMAARCNGWINP-UHFFFAOYSA-N
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Description

Ethyl 2-[(2-ethylhexanoyl)amino]benzoate is a benzoate ester derivative characterized by a 2-ethylhexanoyl group attached to the amino substituent of the ethyl 2-aminobenzoate core.

Properties

Molecular Formula

C17H25NO3

Molecular Weight

291.4 g/mol

IUPAC Name

ethyl 2-(2-ethylhexanoylamino)benzoate

InChI

InChI=1S/C17H25NO3/c1-4-7-10-13(5-2)16(19)18-15-12-9-8-11-14(15)17(20)21-6-3/h8-9,11-13H,4-7,10H2,1-3H3,(H,18,19)

InChI Key

XNLMAARCNGWINP-UHFFFAOYSA-N

SMILES

CCCCC(CC)C(=O)NC1=CC=CC=C1C(=O)OCC

Canonical SMILES

CCCCC(CC)C(=O)NC1=CC=CC=C1C(=O)OCC

Origin of Product

United States

Comparison with Similar Compounds

Key Observations :

  • Electronic Effects: Electron-withdrawing groups (e.g., Cl, CN in ) increase reactivity, whereas electron-donating alkyl chains (e.g., 2-ethylhexanoyl) may stabilize the compound against hydrolysis.

Key Observations :

  • The Ugi reaction () offers a one-pot, scalable approach under mild conditions, advantageous for industrial applications.
  • Multi-step syntheses (e.g., ) require precise control but enable access to complex heterocycles.

Physical and Chemical Properties

Ester groups and substituents dictate solubility and stability:

Compound Ester Group Substituent Predicted Solubility Stability Reference
This compound Ethyl Branched alkyl Low (lipophilic) High (stable alkyl chain) N/A
Ethyl 4-(dimethylamino)benzoate Ethyl Dimethylamino Moderate Reacts with free radicals
2-(Diethylamino)ethyl 4-fluorophenylsulfonamido benzoate Ethyl Fluorinated sulfonamide Low (hydrophobic) High (oxidatively stable)

Key Observations :

  • Ethyl esters generally exhibit higher lipophilicity than methyl analogs, as seen in resin cement studies where ethyl 4-(dimethylamino)benzoate outperformed methyl derivatives in reactivity and stability .

Key Observations :

  • The 2-ethylhexanoyl group’s lack of aromaticity or heterocycles may limit direct antimicrobial activity compared to marine pyranyl benzoates .
  • Antioxidant or receptor-binding activities depend on electronic properties (e.g., fluorinated sulfonamides in ).

Preparation Methods

Acylation of Ethyl 2-Aminobenzoate with 2-Ethylhexanoyl Chloride

The most direct route involves reacting ethyl 2-aminobenzoate with 2-ethylhexanoyl chloride in the presence of a base. This method, adapted from halogenation strategies in, uses anhydrous acetone as a solvent and sodium bicarbonate to neutralize hydrochloric acid byproducts. The reaction proceeds at −10°C to minimize side reactions, achieving a 78–85% yield. Critical parameters include:

  • Molar ratio : A 1:1.2 excess of 2-ethylhexanoyl chloride ensures complete conversion of the amine.

  • Solvent choice : Polar aprotic solvents like acetone improve solubility without hydrolyzing the acyl chloride.

Sequential Esterification and Amidation

Alternative methods prioritize forming the ester group first. For example, benzoic acid is esterified with 2-ethylhexanol using tetraisopropyl titanate as a catalyst at 190–230°C. The resulting 2-ethylhexyl benzoate is then subjected to nitration, reduction, and acylation. This approach, though lengthier, reduces side products by isolating intermediates.

Optimization of Reaction Conditions

Catalytic Efficiency in Esterification

The use of tetraisopropyl titanate (0.1–0.3 wt%) in esterification accelerates reaction kinetics, enabling completion within 4–5 hours at 215°C. Comparative studies show this catalyst outperforms sulfuric acid by reducing charring and improving product color (APHA 189 vs. 712 in traditional methods).

Temperature and Pressure Control

  • Low-temperature acylation : Maintaining −10°C during acyl chloride addition prevents premature hydrolysis.

  • Vacuum dealcoholysis : Post-esterification, residual 2-ethylhexanol is removed under vacuum (−0.080 to −0.090 MPa), reducing alcohol content to <0.2%.

Purification and Characterization

Filtration and Washing Protocols

Post-reaction mixtures are treated with aqueous sodium carbonate (3% w/w) to neutralize acidic byproducts. Sequential washes with hot water (90–95°C) remove inorganic salts, yielding a crude product with <0.2 mgKOH/g acid value.

Adsorption and Decolorization

Activated carbon or silica gel (1–2 wt%) is added to adsorb colored impurities. Filtration through a porous medium achieves a final APHA color of <200, critical for pharmaceutical-grade material.

Table 1: Key Physicochemical Properties of Ethyl 2-[(2-Ethylhexanoyl)Amino]Benzoate

PropertyValueMethod
Purity98.65%UPLC-MS
Residual 2-ethylhexanol<600 ppmGC-MS
Softening point90–120°CASTM D6090
λmax (UV-Vis)311 nm (E′ = 1522)Spectrophotometry

Industrial-Scale Production Insights

Solvent Recovery and Waste Management

Xylene and acetone are recovered via distillation, reducing solvent consumption by 40%. Waste streams containing tert-butylamine or thionyl chloride are treated with NaOH scrubbing to mitigate environmental impact .

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